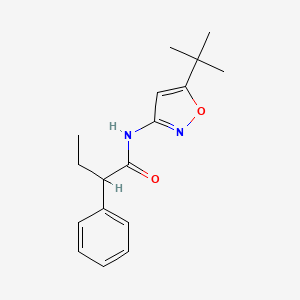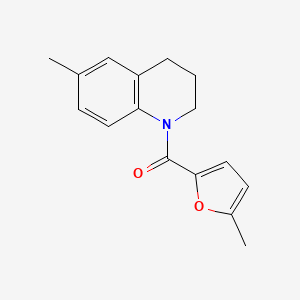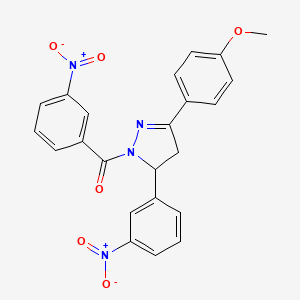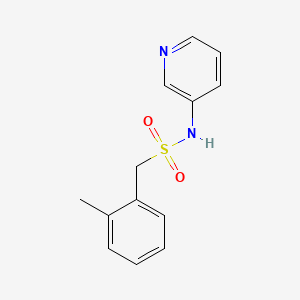![molecular formula C20H15BrN2O4 B5171234 3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BF-168 and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of BF-168 is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. BF-168 has been found to inhibit the activity of protein tyrosine kinase (PTK), which is involved in the growth of cancer cells. BF-168 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BF-168 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. BF-168 has also been found to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BF-168 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. BF-168 also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of BF-168 is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on BF-168. One area of research is to study the potential of BF-168 in combination with other anticancer drugs to enhance their efficacy. Another area of research is to study the potential of BF-168 in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of BF-168 and to identify potential targets for drug development.
Conclusion:
BF-168 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. BF-168 has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, further studies are needed to understand the mechanism of action of BF-168 and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of BF-168 involves the reaction of 5-(2-bromomethyl) furfural with 2-cyanomethyl-2-furyl acrylamide in the presence of base and solvent. The reaction occurs through the Michael addition reaction, which results in the formation of BF-168. The yield of the synthesis method varies depending on the reaction conditions and purity of the starting materials.
Applications De Recherche Scientifique
BF-168 has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. BF-168 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, BF-168 has been studied for its neuroprotective properties and has been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(Z)-3-[5-[(2-bromophenoxy)methyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c21-18-5-1-2-6-19(18)26-13-17-8-7-15(27-17)10-14(11-22)20(24)23-12-16-4-3-9-25-16/h1-10H,12-13H2,(H,23,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCTNBOGUJPJJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)/C=C(/C#N)\C(=O)NCC3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-{5-[(2-bromophenoxy)methyl]furan-2-yl}-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)